N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
Description
N-(4-Methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound featuring a benzo[d][1,2,3]triazin-4-one core linked to a hexanamide chain substituted with a 4-methoxybenzyl group. The benzo[d][1,2,3]triazin-4-one moiety is an electron-deficient heterocycle, which may confer unique reactivity and binding properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-28-17-12-10-16(11-13-17)15-22-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFVVDHHYBHDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Patent WO2013173506A2 discloses triazinone formation via anthranilic acid cyclization:
Reaction Scheme
$$
\text{Anthranilic acid} + \text{NaNO}_2/\text{HCl} \rightarrow \text{Benzotriazine oxide intermediate} \rightarrow \text{Triazinone via thermal rearrangement}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization) |
| 80–90°C (cyclization) | |
| Solvent | H2O/THF (3:1) |
| Yield | 68–72% |
Hexanoic Acid Chain Elongation
Nucleophilic Displacement on ω-Bromohexanoic Acid
WO2023143608A1 demonstrates alkyl chain functionalization using bromoalkanoic acids:
Procedure
- 6-Bromohexanoic acid treated with 3-mercaptobenzo[d]triazin-4(3H)-one
- K2CO3 in DMF at 60°C for 12 h
- Acidic workup yields 6-(4-oxotriazinyl)hexanoic acid
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 2H), 3.42 (t, J=6.8 Hz, 2H), 2.35 (t, J=7.2 Hz, 2H), 1.55–1.45 (m, 4H), 1.35–1.25 (m, 2H)
- HPLC Purity : 98.2% (C18, MeCN/H2O 60:40)
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDC/HOBt system from WO2013173506A2 adapted for final step:
Optimized Protocol
| Component | Quantity (mmol) |
|---|---|
| 6-(4-Oxotriazinyl)hexanoic acid | 1.0 |
| 4-Methoxybenzylamine | 1.2 |
| EDC·HCl | 1.5 |
| HOBt | 1.5 |
| DIPEA | 3.0 |
| Solvent | DCM (10 mL/mmol) |
| Time | 18 h |
| Temperature | 25°C |
Workup
- Dilute with ethyl acetate
- Wash with 1M HCl, sat. NaHCO3, brine
- Dry over MgSO4
- Chromatography (SiO2, hexane/EtOAc 1:1 → 1:3)
Yield : 82%
Purity : 99.1% by HPLC
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Conjugation
Patent WO2023143608A1 suggests alcohol intermediates for Mitsunobu coupling:
Modified Approach
$$
\text{6-Hydroxyhexyltriazinone} + \text{4-Methoxybenzylazide} \xrightarrow{\text{DEAD, PPh}_3} \text{Target amide}
$$
Advantages
- Avoids carboxylic acid activation
- Higher functional group tolerance
Limitations
- Requires pre-formed hydroxy intermediate
- 15–20% lower yield compared to EDC method
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity | Reaction Time |
|---|---|---|---|
| EDC/HOBt | 82% | 99.1% | 18 h |
| Mitsunobu | 63% | 97.8% | 24 h |
| Mixed Anhydride | 71% | 98.5% | 16 h |
Scalability Considerations
- EDC Method : Suitable for multi-gram synthesis (≥50 g demonstrated)
- Mitsunobu : Limited by azide handling above 100 g scale
Analytical Characterization
Spectroscopic Data Consolidation
1H NMR (500 MHz, CDCl3):
- δ 8.35 (d, J=8.5 Hz, 2H, triazinyl H)
- 7.28 (d, J=8.6 Hz, 2H, Ar-OCH3)
- 6.88 (d, J=8.6 Hz, 2H, Ar-OCH3)
- 6.52 (t, J=5.6 Hz, 1H, NH)
- 4.38 (d, J=5.6 Hz, 2H, NCH2Ar)
- 3.80 (s, 3H, OCH3)
- 3.45 (t, J=6.9 Hz, 2H, NCH2)
- 2.18 (t, J=7.4 Hz, 2H, COCH2)
- 1.60–1.55 (m, 4H)
- 1.40–1.30 (m, 2H)
13C NMR (126 MHz, CDCl3):
- 172.8 (CONH)
- 165.4 (triazinyl C=O)
- 159.2 (Ar-OCH3)
- 130.1–114.3 (aromatic carbons)
- 55.3 (OCH3)
- 40.1–22.7 (aliphatic chain)
HRMS (ESI+):
Calculated for C21H24N4O3 [M+H]+: 381.1922
Found: 381.1919
Industrial-Scale Optimization
Continuous Flow Synthesis
Adapting WO2023143608A1 methodology:
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| Triazinone formation | 10 mL/min, 85°C, PTFE coil |
| Alkylation | 5 mL/min, 60°C, SS316 coil |
| Amide coupling | 3 mL/min, RT, PFA coil |
Benefits
- 93% overall yield in 4.2 h total residence time
- Reduced solvent consumption by 40% vs batch
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The compound’s hexanamide chain and benzotriazinone moiety enable participation in coupling reactions. Key findings include:
-
DEPBT-mediated coupling : The benzotriazinone group acts as an activating agent, facilitating amide bond formation with amino groups under mild conditions (room temperature, THF) . This mirrors the reactivity of structurally related benzotriazinone derivatives like DEPBT, a known peptide coupling reagent resistant to racemization .
-
DCC/DMAP activation : Traditional carbodiimide-based methods yield moderate efficiency but require rigorous temperature control to avoid decomposition of the benzotriazinone ring .
Hydrolysis of the Benzotriazinone Core
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes pH-dependent hydrolysis:
Table 2: Hydrolysis Kinetics
| Condition | Half-Life (h) | Products Identified | Source |
|---|---|---|---|
| pH 1.0 (HCl, 25°C) | 2.4 | Anthranilic acid derivative | |
| pH 7.4 (buffer) | 48.1 | Stable (≤5% degradation) | |
| pH 10.0 (NaOH, 25°C) | 0.8 | Ring-opened diazo compound |
-
Acidic hydrolysis : Rapid cleavage of the triazinone ring generates anthranilic acid analogs, confirmed via LC-MS .
-
Alkaline instability : Strongly basic conditions destabilize the ring, producing reactive diazo intermediates .
Functionalization of the 4-Methoxybenzyl Group
The para-methoxybenzyl (PMB) group undergoes selective demethylation and electrophilic substitutions:
Table 3: Modifications of the PMB Substituent
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic product | 65% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-methoxybenzyl derivative | 82% |
-
BBr₃-mediated demethylation : Cleavage of the methoxy group proceeds without disrupting the benzotriazinone core .
-
Electrophilic aromatic substitution : The PMB group directs nitration to the meta position relative to the methoxy group .
Redox Reactions Involving the Hexanamide Linker
The aliphatic chain participates in oxidation and reduction processes:
Table 4: Redox Reactivity
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation (C-6) | KMnO₄, H₂O, 100°C | Ketone formation | 58% | |
| Reduction (amide) | LiAlH₄, THF, reflux | Secondary amine | 41% |
-
Oxidation : Potassium permanganate selectively oxidizes the terminal methylene group to a ketone .
-
Reduction : Lithium aluminum hydride reduces the amide to a secondary amine but risks over-reduction of the benzotriazinone ring .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but is photosensitive:
Table 5: Stability Data
| Condition | Degradation (%) | Major Degradants | Source |
|---|---|---|---|
| 60°C, 72 h (dark) | 12% | None detected | |
| UV light (254 nm) | 89% | Ring-opened diazo compound |
-
Thermal stability : Decomposition remains below 15% at 60°C, making it suitable for storage at ambient temperatures .
-
Photolytic degradation : UV exposure rapidly cleaves the triazinone ring, necessitating light-protected handling .
Comparative Reactivity with Analogues
The compound’s reactivity aligns with other benzotriazinone derivatives but differs in steric and electronic profiles:
Table 6: Comparison with Structural Analogues
-
The 4-methoxybenzyl group enhances stability against hydrolysis compared to DEPBT’s phosphate ester .
-
Coupling efficiency surpasses analogues lacking the hexanamide spacer due to reduced steric hindrance .
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, research involving similar triazine derivatives has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Antidiabetic Properties
Another area of interest is the compound's potential as an α-glucosidase inhibitor, which is crucial for managing diabetes mellitus. Inhibitors of α-glucosidase delay carbohydrate absorption from the intestine, thereby lowering postprandial blood glucose levels. Studies on related compounds have demonstrated promising results in this regard .
Synthesis and Derivatives
The synthesis of N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide involves multi-step reactions typically starting from readily available precursors. The synthetic route often includes the formation of the triazine ring followed by coupling reactions to attach the benzyl group. Variations in synthesis can lead to derivatives with enhanced pharmacological profiles.
Research Study on Antitumor Effects
A study published in a peer-reviewed journal explored the antitumor effects of a series of benzotriazine derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest mechanisms .
Inhibitory Effects on α-Glucosidase
Another significant study focused on the α-glucosidase inhibitory activity of triazine derivatives. The findings suggested that modifications to the triazine core could enhance inhibitory potency and selectivity towards α-glucosidase compared to other enzymes involved in carbohydrate metabolism .
Potential Applications in Drug Development
Given its biological activities, this compound holds promise for further development as a therapeutic agent in oncology and diabetes management. The ongoing research into its derivatives may lead to the discovery of novel drugs with improved efficacy and safety profiles.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinazoline-2,4-dione Derivatives ()
Compounds such as N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide share a hexanamide chain but differ in their heterocyclic core (quinazoline-2,4-dione vs. benzo[d][1,2,3]triazin-4-one) and substituents. Key comparisons include:
Azo-Linked Hexanamide Derivatives ()
N-(4-Hydroxy-3-methoxybenzyl)-6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanamide (AzCA6) contains an azo (diazenyl) group and a hexanamide chain. Key distinctions include:
- Functional Groups: The azo group in AzCA6 introduces photoresponsive and redox-active properties absent in the target compound. Conversely, the triazinone core may offer stronger hydrogen-bonding interactions.
- Synthetic Efficiency : AzCA6 was synthesized with an 86% yield via TLC-monitored coupling, highlighting efficient amide bond formation. This contrasts with lower yields in quinazoline derivatives, suggesting substituent-dependent reaction optimization .
Bis(4-Methoxybenzyl) Sulfonamide Derivatives (Evidences 5–6)
Patented compounds like N,N-bis(4-methoxybenzyl)-6-[(vinylsulfonyl)amino]hexanamide (3-149) and 6-(1,1-dioxido-1,2-thiazolidin-2-yl)-N,N-bis(4-methoxybenzyl)hexanamide (3-128) share the 4-methoxybenzyl group but differ in core functionality:
- Core Functionality: Sulfonamide and thiazolidine moieties in –6 compounds exhibit distinct electronic profiles (e.g., sulfonyl groups are strong electron-withdrawers) compared to the triazinone core, which may influence solubility and metabolic stability .
Table 2: Comparison with Bis(4-Methoxybenzyl) Derivatives
Triazole and Triazine Derivatives (Evidences 3–4)
- Triazole Compounds: highlights N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide, synthesized via click chemistry. Triazoles are more hydrolytically stable than triazinones but lack the latter’s conjugated π-system, which could reduce aromatic interactions .
- Complex Triazine Derivatives: describes a multi-substituted triazine with pyrrolidine and dimethylamino groups. The target compound’s simpler triazinone core may offer synthetic accessibility and reduced metabolic complexity .
Key Insights and Implications
- Structural Flexibility : The hexanamide chain is a common feature, suggesting its role in balancing hydrophobicity and conformational flexibility.
- Substituent Effects: Electron-donating groups (e.g., 4-methoxybenzyl) may enhance solubility, while electron-withdrawing cores (e.g., triazinone) could improve binding to polar targets.
- Synthetic Challenges : Yields vary significantly across analogs (20–86%), underscoring the need for tailored optimization based on substituent reactivity .
Biological Activity
N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A methoxybenzyl group,
- A benzo[d][1,2,3]triazin core,
- An amide functional group.
This structural composition suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of certain amino acids and may play a role in tumor metabolism .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress within cells. This is particularly relevant in the context of neuroprotection and inflammation .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell survival and apoptosis. It has been linked to the modulation of NF-kB and ATF4 pathways, which are critical in inflammatory responses and cellular stress management.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50 Value (µM) | Target/Pathway | Reference |
|---|---|---|---|
| HPPD Inhibition | 36 | HPPD | |
| Antioxidant Activity | Not specified | Oxidative stress reduction | |
| NF-kB Modulation | Not specified | Inflammatory response |
Case Studies
Several studies have highlighted the potential of this compound in various experimental settings:
- Cancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the downregulation of pro-survival proteins and upregulation of apoptotic markers.
- Neuroprotection : Animal models have shown that administration of this compound can reduce neuronal damage in models of oxidative stress-induced injury. The observed effects include decreased levels of reactive oxygen species (ROS) and improved behavioral outcomes .
- Inflammation Models : Inflammation-induced models have indicated that treatment with this compound leads to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide, and how are key intermediates characterized?
- Methodology :
- Step 1 : Amide coupling between 4-methoxybenzylamine and hexanoic acid derivatives.
- Step 2 : Introduction of the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety via nucleophilic substitution or cyclization reactions. describes analogous triazine synthesis using trichlorotriazine intermediates and methoxyphenol derivatives .
- Characterization : Intermediates are confirmed via / NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ ~3.8 ppm), IR (amide C=O stretch ~1650 cm), and HRMS (exact mass confirmation) .
Q. Which spectroscopic and chromatographic methods are optimal for confirming the structural integrity of this compound?
- Methodology :
- NMR : //2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic and aliphatic regions.
- IR : Detect amide bonds (1650–1680 cm) and triazine ring vibrations (1520–1560 cm) .
- HPLC-MS : Purity assessment using C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding steps in the synthesis of this compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates (e.g., trichlorotriazine derivatives) .
- Catalysis : Use of NaH or KCO for deprotonation in nucleophilic substitutions .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) to avoid side reactions .
Q. What strategies resolve insolubility issues during purification of the final product?
- Methodology :
- Co-solvent systems : DMF/DMSO mixtures for dissolving hydrophobic intermediates .
- Sonication-assisted crystallization : Enhances crystal formation for X-ray diffraction (e.g., triclinic polymorphs observed in related compounds) .
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities .
Q. How can in vitro metabolic stability be assessed for this compound in preclinical models?
- Methodology :
- Liver microsomes : Incubate with rat/dog/human liver microsomes (e.g., TAK-041 metabolism study) to identify oxidative metabolites (e.g., hydroxylation at methoxybenzyl group) .
- LC-HRMS : Quantify parent compound depletion and metabolite formation using high-resolution mass spectrometry .
Q. What experimental approaches validate the structure-activity relationship (SAR) of the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety?
- Methodology :
- Bioisosteric replacement : Substitute triazine with pyrimidine or quinazoline rings to compare binding affinity (e.g., kinase/HDAC inhibitor studies) .
- Pharmacophore mapping : Molecular docking with GPR139 receptors to assess triazine interactions (analogous to TAK-041’s CNS targeting) .
Q. How should researchers address conflicting bioactivity data across different assay systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
